Vintafolide - 742092-03-1

Vintafolide

Catalog Number: EVT-254780
CAS Number: 742092-03-1
Molecular Formula: C86H109N21O26S2
Molecular Weight: 1917.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vintafolide is a water-soluble, folate-receptor-targeted conjugate of folate and the vinca alkaloid desacetylvinblastine monohydrazide (DAVLBH) with potential antineoplastic activity. The folate moiety of vintafolide binds to folic acid receptors on the tumor cell surface and the agent is internalized via folate receptor-mediated endocytosis, delivering the tubulin-binding DAVLBH moiety directly into the tumor cell; DAVLBH binding to tubulin results in the disruption of microtubule assembly-disassembly dynamics, cell cycle arrest, and tumor cell apoptosis. Folic acid receptors are frequently upregulated on the surfaces of many tumor cell types. DAVLBH is a derivative of the natural product vinblastine.
Synthesis Analysis

The synthesis of vintafolide involves several critical steps:

  1. Preparation of Desacetylvinblastine Hydrazide: This vinca alkaloid serves as the active drug component. The synthesis typically involves hydrazinolysis of vinblastine to yield desacetylvinblastine hydrazide.
  2. Linker Formation: A self-immolative disulfide linker is synthesized to connect the folate moiety with desacetylvinblastine hydrazide. This linker is crucial for the selective release of the drug inside the target cells.
  3. Conjugation: The folate ligand is conjugated to the desacetylvinblastine hydrazide through the disulfide linker. This process often involves coupling reactions that require careful control of reaction conditions such as pH and temperature to ensure high yield and purity.
  4. Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to isolate vintafolide from unreacted starting materials and by-products.
Molecular Structure Analysis

Vintafolide has a complex molecular structure characterized by a molecular formula of C86H109N21O26S2C_{86}H_{109}N_{21}O_{26}S_{2} and a molar mass of approximately 1917.06 g/mol. The structure includes:

  • Folate Moiety: A vitamin B derivative that facilitates cellular uptake via the folate receptor.
  • Desacetylvinblastine Hydrazide: A vinca alkaloid that disrupts microtubule formation, essential for cell division.
  • Disulfide Linker: A self-immolative linker that releases the active drug upon internalization into cancer cells.

The 3D conformation of vintafolide allows it to effectively bind to folate receptors on cancer cells while maintaining stability in circulation .

Chemical Reactions Analysis

Vintafolide undergoes several key reactions:

  1. Receptor Binding: Vintafolide binds specifically to folate receptors on cancer cells through non-covalent interactions, including hydrogen bonding and hydrophobic interactions.
  2. Endocytosis: Following binding, vintafolide is internalized into the cell via endocytosis, a process where the cell membrane engulfs extracellular material.
  3. Release Mechanism: Inside the endosome, a decrease in pH triggers the cleavage of the disulfide linker, releasing desacetylvinblastine hydrazide into the cytosol, where it can exert its cytotoxic effects by disrupting microtubule dynamics.
  4. Cell Death Induction: The released vinca alkaloid induces apoptosis in cancer cells by preventing mitotic spindle formation during cell division .
Mechanism of Action

The mechanism of action for vintafolide primarily revolves around its ability to selectively target and kill cancer cells expressing folate receptors:

  1. Targeting Folate Receptors: Vintafolide exploits the overexpression of folate receptors in many cancers, allowing for selective binding and uptake into tumor cells.
  2. Cytotoxic Release: Once inside the tumor cell, vintafolide's disulfide linker is cleaved in response to endosomal conditions, releasing desacetylvinblastine hydrazide.
  3. Microtubule Disruption: The released vinca alkaloid disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

This targeted approach not only enhances therapeutic efficacy but also reduces side effects commonly associated with traditional chemotherapy .

Physical and Chemical Properties Analysis

Vintafolide exhibits several important physical and chemical properties:

  • Solubility: It is water-soluble due to its folate component, facilitating intravenous administration.
  • Stability: The disulfide bond provides stability in circulation but is designed for cleavage under specific intracellular conditions.
  • Pharmacokinetics: Vintafolide displays rapid distribution and elimination profiles with a short half-life; pharmacokinetic studies indicate dose-proportional increases in plasma concentrations .
Applications

Vintafolide has been investigated for various clinical applications:

  • Cancer Therapy: Primarily aimed at treating platinum-resistant ovarian cancer and non-small-cell lung carcinoma by targeting folate receptor-positive tumors.
  • Companion Imaging Agent Development: Alongside etarfolatide, which helps identify patients likely to benefit from vintafolide treatment based on folate receptor expression.
  • Combination Therapies: Ongoing studies are exploring its use in combination with other chemotherapeutic agents like doxorubicin to enhance efficacy against resistant tumors .
Mechanistic Foundations of Vintafolide Action

Vintafolide (EC145) represents a paradigm shift in targeted oncology therapeutics, functioning as a small molecule-drug conjugate (SMDC) engineered for precision delivery to folate receptor (FR)-expressing malignancies. Its molecular architecture comprises: (1) a folic acid targeting ligand with high affinity for FRα; (2) a cleavable disulfide-based linker sensitive to reductive intracellular environments; and (3) desacetylvinblastine monohydrazide (DAVLBH), a potent microtubule-destabilizing cytotoxic payload. This tripartite design enables tumor-selective drug delivery while minimizing systemic exposure to the vinca alkaloid warhead [2] [3] [5].

Folate Receptor (FR) Targeting in Oncology

The folate receptor family, particularly the alpha isoform (FRα), has emerged as a compelling molecular target in oncology due to its tumor-restricted overexpression and functional role in cancer progression. FRα is a glycosylphosphatidylinositol (GPI)-anchored glycoprotein with high affinity (KD ≈ 1 nM) for folic acid and oxidized folates. Unlike the reduced folate carrier (RFC) responsible for physiological folate uptake, FRα expression in normal tissues is largely restricted to apical surfaces of polarized epithelia in the kidneys, choroid plexus, lungs, and placenta—sites pharmacologically inaccessible to circulating drugs. Critically, FRα undergoes malignant transformation-induced overexpression in diverse epithelial cancers, where it becomes accessible to blood-borne agents [1] [8] [9].

Table 1: FRα Expression Profile Across Malignancies

Tumor TypeFRα Positivity RateAssociation with Disease Biology
Ovarian Cancer70-90%Correlates with stage/grade; negative prognostic factor
Non-Small Cell Lung Cancer (Adenocarcinoma)70-80%Associated with aggressive histology
Endometrial Cancer40-70%Linked to resistance mechanisms
Triple-Negative Breast Cancer50-75%Independent predictor of poor outcome
Renal Cell Carcinoma25-50%Expression maintained in metastases
Colorectal Cancer30-40%Correlates with metastatic potential

FRα as a Biomarker for Tumor-Specific Delivery

The restricted overexpression of FRα in malignancies versus normal tissues provides the fundamental rationale for its exploitation as a therapeutic target. In ovarian cancer, approximately 80% of primary and recurrent tumors exhibit significant FRα membrane expression, which correlates with advanced stage, higher grade, and chemotherapy resistance, positioning FRα as a negative prognostic factor [1] [4] [9]. This overexpression is functionally consequential: FRα actively sequesters folates to support nucleotide biosynthesis in rapidly dividing cancer cells, creating metabolic dependency. Beyond ovarian carcinomas, FRα overexpression extends to significant subsets of lung adenocarcinomas (70-80%), endometrial cancers (40-70%), triple-negative breast cancers (50-75%), and renal cell carcinomas (25-50%) [1] [8] [9].

The development of companion diagnostics further validated FRα’s biomarker utility. Etarfolatide (⁹⁹ᵐTc-EC20), a folate conjugate radiolabeled with technetium-99m, enables single-photon emission computed tomography (SPECT) imaging of FR-positive lesions. Clinical studies demonstrated that patients exhibiting 100% FR-positive lesions (classified as FR⁺⁺) by etarfolatide imaging derived significantly greater clinical benefit from vintafolide therapy compared to those with heterogeneous or negative expression [2] [3]. Immunohistochemistry (IHC) assays like VENTANA FOLR1 (FOLR-2.1) subsequently emerged as tissue-based companion diagnostics, showing 71% concordance between archival and fresh tumor biopsies in FRα quantification, supporting reliable patient selection [4].

Receptor-Mediated Endocytosis and Intracellular Trafficking

Vintafolide exploits the natural endocytic machinery of FRα-expressing cells for intracellular delivery. Upon high-affinity binding to FRα, the complex undergoes rapid clathrin-mediated endocytosis (CME), forming early endosomal vesicles within minutes. This process initiates a precisely orchestrated intracellular trafficking cascade [1] [7]:

  • Early Endosome Transition: The endosome acidifies (pH ≈ 6.0–6.5), facilitating conformational changes but not yet releasing the payload.
  • Multivesicular Body (MVB) Formation: Vesicles mature into MVBs, characterized by intraluminal vesicles and a more acidic environment (pH ≈ 5.5–6.0). This stage involves Rab5-to-Rab7 GTPase switching.
  • Late Endosome (LE) Progression: MVBs fuse with LEs (pH ≈ 5.0–5.5), acquiring Rab7 and Rab9 markers while progressively acidifying.
  • Lysosomal Convergence: LEs ultimately fuse with lysosomes (pH ≈ 4.5–5.0), exposing contents to hydrolytic enzymes.

Table 2: Intracellular Trafficking Stages for Vintafolide-FRα Complexes

CompartmentpHKey Molecular MarkersVintafolide Processing Events
Early Endosome6.0–6.5Rab5, EEA1, ClathrinInitial acidification; receptor recycling initiation
Multivesicular Body (MVB)5.5–6.0Rab5/Rab7, ESCRT complexesDisulfide linker reduction begins; partial payload release
Late Endosome (LE)5.0–5.5Rab7, Rab9, LBPASignificant linker reduction; DAVLBH release
Lysosome4.5–5.0LAMP1, CathepsinsComplete payload liberation; enzymatic degradation avoidance

Microtubule integrity is critical for efficient trafficking of vintafolide-loaded vesicles. Disruption of microtubule networks impairs Rab7-dependent vesicular transport from perinuclear regions to lysosomes, compromising payload delivery [6] [7]. Crucially, the reductive environment within endosomal compartments (particularly MVBs and LEs) triggers disulfide bond cleavage in vintafolide’s linker, enabling intracellular payload release before lysosomal degradation. This spatial-temporal precision ensures DAVLBH liberation in its pharmacologically active form [2] [5] [7].

Conjugate-Based Drug Delivery Systems

Vintafolide exemplifies the SMDC approach—a strategic alternative to antibody-drug conjugates (ADCs). SMDCs offer distinct pharmacological advantages: smaller molecular size enabling deeper tumor penetration, reduced immunogenicity, faster systemic clearance minimizing off-target exposure, and simpler manufacturing. The chemical architecture of vintafolide is meticulously engineered to balance stability during circulation with efficient intracellular activation [2] [3] [5].

Linker Chemistry and Self-Immolative Release Mechanisms

The linker system in vintafolide serves as the critical bridge between targeting and payload domains, engineered for extracellular stability and intracellular responsiveness. It employs a sophisticated disulfide-based architecture incorporating a self-immolative spacer:

  • Disulfide Bond (-S-S-): Positioned proximal to the folic acid moiety, this bond remains stable in the oxidizing extracellular milieu (plasma glutathione ≈ 2–20 μM) but undergoes rapid reduction in the highly reducing cytoplasm (glutathione ≈ 1–10 mM) and endosomal compartments of cancer cells.
  • Self-Immolative p-Aminobenzylcarbamate (PABC) Spacer: Following disulfide reduction, the PABC spacer spontaneously decomposes through a 1,6-elimination reaction, liberating the active DAVLBH payload without requiring enzymatic cleavage. This mechanism ensures efficient drug release independent of variable tumor hydrolase expression.
  • Hydrazide Bond: Directly links the linker system to DAVLBH, maintaining the vinblastine derivative’s tubulin-binding activity until cleavage occurs [2] [5].

This multi-component linker system provides exceptional plasma stability—minimizing premature payload release during circulation—while enabling rapid, near-quantitative DAVLBH liberation upon intracellular reduction. Pharmacokinetic studies in phase I trials confirmed minimal free DAVLBH detection in plasma after vintafolide infusion, validating the linker’s extracellular stability [5].

Payload Activation via Reductive Microenvironments

The activation of vintafolide is intrinsically linked to the aberrant redox biochemistry of malignant cells. Cancer cells maintain elevated reductive capacity through multiple mechanisms:

  • Glutathione (GSH) Overproduction: Tumors often exhibit 4–10-fold higher GSH concentrations than normal tissues, driven by upregulated glutamate-cysteine ligase (GCL) and glutathione synthetase expression.
  • Thioredoxin (Trx) System Upregulation: Thioredoxin reductase (TrxR) activity is frequently increased in cancers, sustaining reduced thioredoxin pools that efficiently catalyze disulfide reduction.
  • Compartmentalized Redox Gradients: Endosomal/lysosomal compartments concentrate reducing equivalents, with pH-dependent reduction potentials favoring disulfide cleavage.

Within FRα-expressing cells, vintafolide encounters these reductive environments sequentially. Initial reduction occurs in early endosomes, accelerates significantly in MVBs and LEs, and culminates in cytoplasmic liberation of DAVLBH following vesicular escape. DAVLBH, the active metabolite, exerts its antimitotic effect by binding to the vinca domain of β-tubulin (KD ≈ 8.9 nM), inhibiting microtubule assembly, disrupting mitotic spindle formation, and triggering apoptosis in rapidly dividing cells. The potency of DAVLBH (IC50 ≈ 0.1–1 nM in FR⁺ cell lines) combined with FRα-mediated tumor selectivity enables high intracellular drug concentrations at the target site while sparing normal tissues lacking receptor expression [2] [3] [5].

Table 3: Reductive Activation Triggers for Vintafolide in Cancer Cells

Reductive SystemConcentration in Tumor Cells vs. NormalRole in Vintafolide Activation
Glutathione (GSH)4–10x higherDirect reduction of disulfide bond; primary activator
Thioredoxin (Trx)3–8x higher activityEnzymatic disulfide reduction; regenerates reduced GSH
Glutaredoxin (Grx)2–5x higher expressionEnhances GSH-dependent reduction kinetics
Protein Disulfide Isomerase (PDI)Overexpressed in ERContributes to disulfide reduction in secretory pathway
Endosomal/Lysosomal Cysteine ProteasesElevated activity in tumorsIndirectly supports reducing milieu through protein turnover

The success of vintafolide’s mechanism hinges on the integration of these components: FRα-mediated tumor targeting, redox-sensitive linker activation, and potent cytoskeletal disruption by DAVLBH. This multi-layered specificity paradigm represents a significant advancement in molecularly targeted chemotherapy [2] [3] [5].

Properties

CAS Number

742092-03-1

Product Name

Vintafolide

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C86H109N21O26S2

Molecular Weight

1917.0 g/mol

InChI

InChI=1S/C86H109N21O26S2/c1-6-82(129)35-42-36-85(78(127)132-5,64-47(21-26-106(39-42)41-82)46-12-8-9-13-50(46)95-64)49-30-48-57(34-58(49)131-4)105(3)75-84(48)23-27-107-25-11-22-83(7-2,74(84)107)76(125)86(75,130)77(126)103-104-81(128)133-28-29-134-135-40-56(73(123)124)100-70(119)55(33-62(113)114)99-69(118)54(32-61(111)112)98-67(116)51(14-10-24-90-79(87)88)96-68(117)53(31-60(109)110)94-59(108)20-19-52(72(121)122)97-66(115)43-15-17-44(18-16-43)91-37-45-38-92-65-63(93-45)71(120)102-80(89)101-65/h8-9,11-13,15-18,22,30,34,38,42,51-56,74-76,91,95,125,129-130H,6-7,10,14,19-21,23-29,31-33,35-37,39-41H2,1-5H3,(H,94,108)(H,96,117)(H,97,115)(H,98,116)(H,99,118)(H,100,119)(H,103,126)(H,104,128)(H,109,110)(H,111,112)(H,113,114)(H,121,122)(H,123,124)(H4,87,88,90)(H3,89,92,101,102,120)/t42-,51-,52-,53-,54-,55-,56-,74-,75+,76+,82-,83+,84+,85-,86-/m0/s1

InChI Key

KUZYSQSABONDME-QRLOMCMNSA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O

Synonyms

(2R,3Z,5S,6Z,8S,9Z,11S,12Z,14S,15Z,19S)-5,8,14-tris(carboxymethyl)-2-(((2-((E)-((Z)-(((3aR,3a1S,4R,5S,5aR,10bR)-3a-ethyl-9-((5S,7R,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-2,4,5,6,7,8,9,10-octahydro-1H-3,7-methano[1]azacycloundecino[5,4-b]indol-9-yl

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NNC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.